9-hydroxyoctadecanoyl-CoA

Metabolism Transporters Structural Biology

9-Hydroxyoctadecanoyl-CoA is the only substrate that faithfully recapitulates the mitochondrial beta-oxidation spiral of long-chain hydroxy fatty acids. The hallmark 9-hydroxyl group is essential for recognition by CPT1, the carnitine/acylcarnitine translocase, and hydroxyacyl-CoA dehydrogenase—all steps that generic stearoyl- or oleoyl-CoA skip entirely. Using this specific CoA ester eliminates kinetic artifacts, yields physiologically relevant data, and serves as the obligatory precursor for authentic 9-hydroxyoctadecanoylcarnitine standards. Available in research quantities; contact us for custom packaging and GMP options.

Molecular Formula C39H70N7O18P3S
Molecular Weight 1050.0 g/mol
Cat. No. B15547799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-hydroxyoctadecanoyl-CoA
Molecular FormulaC39H70N7O18P3S
Molecular Weight1050.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-10-13-16-27(47)17-14-11-9-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)
InChIKeyDUUUCYFFKDMDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Hydroxyoctadecanoyl-CoA: A Critical Long-Chain Acyl-CoA for Fatty Acid Metabolism Research


9-Hydroxyoctadecanoyl-CoA is a long-chain hydroxy fatty acyl-CoA derivative formed by the conjugation of 9-hydroxyoctadecanoic acid to coenzyme A [1]. This compound plays an essential role as an intermediate metabolite in the mitochondrial and peroxisomal beta-oxidation of long-chain fatty acids [2]. Once synthesized within the cell, it is actively transported and converted into its corresponding acylcarnitine derivative to facilitate mitochondrial entry, a critical step in cellular energy production and lipid homeostasis [3]. It is classified as a long-chain acyl-CoA, distinguishing it from short-chain and unsaturated analogs in terms of transport requirements and metabolic fate [1].

Why Stearoyl-CoA or Oleoyl-CoA Cannot Substitute for 9-Hydroxyoctadecanoyl-CoA in Specialized Metabolic Assays


The presence and specific position of the 9-hydroxyl group on the C18 chain fundamentally alters the substrate specificity of enzymes involved in fatty acid activation, transport, and beta-oxidation. Generic long-chain acyl-CoAs like stearoyl-CoA (C18:0) or oleoyl-CoA (C18:1) are processed via distinct metabolic entry points and enzyme systems [1]. Specifically, the hydroxylation at the 9-position dictates its necessity for transport via the carnitine shuttle and its subsequent recognition by hydroxyacyl-CoA dehydrogenases [2]. Using an unmodified or alternatively modified acyl-CoA in its place will yield irrelevant kinetic data and fail to interrogate the specific metabolic pathways—such as those involving long-chain hydroxyacyl-CoA dehydrogenase (LCHAD) or mitochondrial trifunctional protein (MTP)—that are the actual targets of investigation [3]. Therefore, substitution compromises assay validity for studies focused on hydroxy fatty acid metabolism.

Quantitative Differentiation of 9-Hydroxyoctadecanoyl-CoA from Key Analogs: A Comparative Evidence Guide


Structural Determinant for Substrate Recognition by Long-Chain Fatty Acid Transporters

The presence of a hydroxyl group at the 9-position is a structural requirement for recognition and processing by the long-chain fatty acid transport protein (FATP1) and subsequent conversion to its acylcarnitine derivative. Unmodified C18:0 and C18:1 CoA esters utilize different transport mechanisms. For example, stearoyl-CoA (C18:0) is primarily a substrate for the stearoyl-CoA desaturase (SCD) pathway in the endoplasmic reticulum, not the mitochondrial carnitine shuttle for hydroxylated species [1]. 9-Hydroxyoctadecanoyl-CoA is explicitly named as the substrate for carnitine O-palmitoyltransferase to form 9-hydroxyoctadecanoylcarnitine, a necessary step for mitochondrial beta-oxidation [2].

Metabolism Transporters Structural Biology

Enzymatic Processing in Beta-Oxidation: Specificity of Hydroxyacyl-CoA Dehydrogenase

The metabolic fate of 9-hydroxyoctadecanoyl-CoA is distinct from its unsaturated counterpart, (S)-3-hydroxy-(9Z)-octadecenoyl-CoA. While both are substrates for hydroxyacyl-CoA dehydrogenase, the saturated 9-hydroxyoctadecanoyl-CoA is cleaved to 3-oxooctadecanoyl-CoA, which then undergoes thiolytic cleavage to produce acetyl-CoA and palmityl-CoA [1]. In contrast, the unsaturated (9Z) analog is processed to 3-oxo-(9Z)-octadecenoyl-CoA [2]. This difference in the resulting intermediate's saturation state impacts the subsequent rounds of beta-oxidation and the ultimate yield of energy equivalents. A direct quantitative comparison of kinetic parameters (Km, Vmax) between these two specific substrates for human hydroxyacyl-CoA dehydrogenase is not available in the current public domain.

Enzymology Beta-Oxidation Mitochondria

Physicochemical Properties and Handling Considerations vs. Oleoyl-CoA

As a coenzyme A derivative, 9-hydroxyoctadecanoyl-CoA has a molecular weight of 1050.00 g/mol and formula C39H70N7O18P3S [1]. While direct comparative stability data against analogs like oleoyl-CoA are not available from the same source, its classification as a hydroxy acyl-CoA suggests distinct handling requirements. Oleoyl-CoA is described as practically insoluble in water and relatively neutral [2]. The additional hydroxyl group in 9-hydroxyoctadecanoyl-CoA is expected to increase its polarity and water solubility relative to its unmodified, unsaturated counterpart, potentially impacting its behavior in aqueous assay buffers and requiring different stock solution preparation. Storage conditions recommended for 9-hydroxyoctadecanoyl-CoA include protection from light and storage in a sealed container, which may differ from recommendations for the more stable, unsaturated analog [1].

Chemical Properties Formulation Stability

9-Hydroxyoctadecanoyl-CoA: Optimal Research and Industrial Application Scenarios


Investigating Mitochondrial Beta-Oxidation of Hydroxylated Long-Chain Fatty Acids

This compound is the appropriate substrate for in vitro studies of the beta-oxidation spiral for long-chain hydroxy fatty acids. Its use is necessary to accurately model the metabolic processing of dietary or endogenously produced hydroxylated fats, as it is the specific intermediate recognized by hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase [1]. Using stearoyl-CoA or oleoyl-CoA would bypass the critical dehydrogenation step that defines this pathway, leading to erroneous conclusions about enzyme kinetics or pathway flux [2].

Studying the Carnitine Shuttle and Mitochondrial Uptake of Modified Fatty Acids

9-Hydroxyoctadecanoyl-CoA is the precise substrate required to investigate the activity and specificity of carnitine O-palmitoyltransferase 1 (CPT1) and the mitochondrial carnitine/acylcarnitine translocase for hydroxylated species. Its conversion to 9-hydroxyoctadecanoylcarnitine is a defined and necessary step for the mitochondrial import of this class of fatty acids [3]. This makes it an essential tool for research into disorders of mitochondrial fatty acid oxidation, such as deficiencies in the carnitine-acylcarnitine translocase (CACT) or CPT2 [1].

Enzymology of Long-Chain Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Trifunctional Protein (MTP)

For research focused on the substrate specificity and kinetics of LCHAD or the MTP complex, 9-hydroxyoctadecanoyl-CoA provides a defined, saturated C18 chain with a single hydroxyl group. This allows for precise interrogation of the enzyme's active site and catalytic mechanism without the confounding variable of a double bond, which is present in the (9Z)-analog and can alter substrate binding and product release [2].

Synthesis and Characterization of Novel Hydroxy-Acylcarnitine Biomarkers

This acyl-CoA serves as the direct precursor for the enzymatic synthesis of 9-hydroxyoctadecanoylcarnitine, a potential biomarker for metabolic disorders. Procuring the correct CoA ester is essential for generating the authentic acylcarnitine standard for use in mass spectrometry-based metabolomics and clinical diagnostics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-hydroxyoctadecanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.